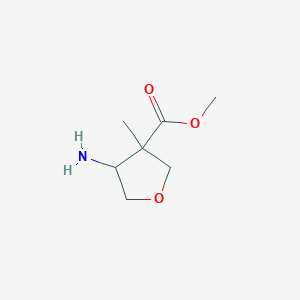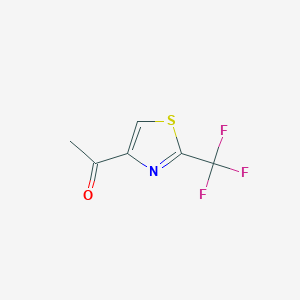![molecular formula C9H8BrN3 B13656883 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyclopropyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions, and in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base such as triethylamine or sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include 3-amino, 3-thio, or 3-alkoxy derivatives of the original compound.
Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly for targeting tropomyosin receptor kinases (TRKs) involved in cancer.
Biological Research: The compound is used in studies related to cell proliferation, differentiation, and survival pathways.
Drug Discovery:
Mécanisme D'action
The mechanism of action of 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets tropomyosin receptor kinases (TRKs), which are receptor tyrosine kinases involved in cell signaling pathways.
Pathways Involved: Upon binding to TRKs, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with cell proliferation, differentiation, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group but shares the bromine substitution at the 3-position.
3-Amino-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with an amino group instead of a bromine atom at the 3-position.
Uniqueness
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a lead compound in drug discovery .
Propriétés
Formule moléculaire |
C9H8BrN3 |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
3-bromo-5-cyclopropyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8BrN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) |
Clé InChI |
GTUHNDGKBHTUMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(NN=C3N=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoropyrido[4,3-d]pyrimidine](/img/structure/B13656803.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)
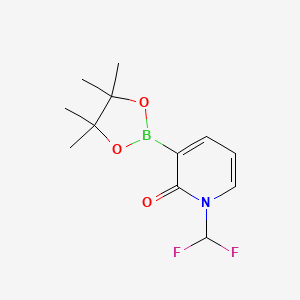
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
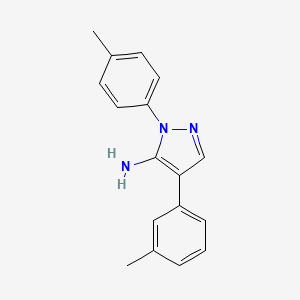
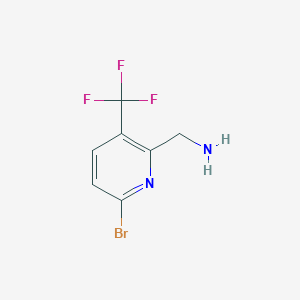
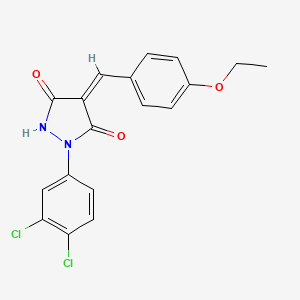

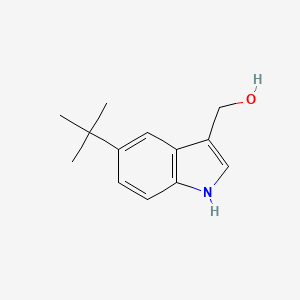

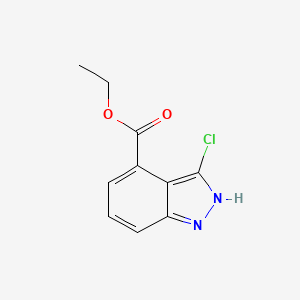
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
